Prenalterol Methyl Ether Hydrochloride
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Overview
Description
Prenalterol Methyl Ether Hydrochloride is a chemical compound with the molecular formula C13H22ClNO3 and a molecular weight of 275.77 g/mol . It is a derivative of prenalterol, a sympathomimetic agent and cardiac stimulant that acts as a β1-adrenergic receptor partial agonist . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of Prenalterol Methyl Ether Hydrochloride can be achieved through various methods. One common approach involves the condensation of monobenzone with the epoxide derived from α-D-glucofuranose, followed by hydrolytic removal of the acetonide protecting groups and cleavage of the sugar with periodate . The resulting aldehyde is then reduced to the glycol, and the terminal alcohol is converted to the mesylate. Displacement of the leaving group with isopropylamine, followed by hydrogenolytic removal of the O-benzyl ether, yields the desired product .
Chemical Reactions Analysis
Prenalterol Methyl Ether Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Cleavage: The most common reaction of ethers, including this compound, is the cleavage of the C–O bond using strong acids like hydrobromic acid or hydroiodic acid. This reaction typically results in the formation of alcohol and alkyl halide products.
Scientific Research Applications
Prenalterol Methyl Ether Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: The compound is employed in biological research to study its effects on different biological systems.
Industry: The compound is utilized in industrial research for the development of new materials and chemical processes.
Mechanism of Action
Prenalterol Methyl Ether Hydrochloride exerts its effects by acting as a partial agonist of the β1-adrenergic receptor . This receptor is involved in the regulation of myocardial contractility and heart rate. The compound’s partial agonist activity, or intrinsic sympathomimetic activity, is about 60%, meaning it has a significant impact on myocardial contractility while having a lesser effect on heart rate . The activation of β1-adrenergic receptors leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) and subsequently enhances myocardial contractility .
Comparison with Similar Compounds
Prenalterol Methyl Ether Hydrochloride can be compared to other similar compounds, such as:
Alifedrine: Another β1-adrenergic receptor agonist used in the treatment of heart failure.
Xamoterol: A partial agonist of the β1-adrenergic receptor with similar pharmacological properties.
Propranolol: A non-selective β-adrenergic receptor antagonist used to treat various cardiovascular conditions.
This compound is unique due to its specific chemical structure and partial agonist activity, which allows it to selectively target β1-adrenergic receptors with a significant impact on myocardial contractility while minimizing effects on heart rate .
Properties
CAS No. |
96996-91-7 |
---|---|
Molecular Formula |
C13H22ClNO3 |
Molecular Weight |
275.773 |
IUPAC Name |
(2S)-1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
WZFSGECBIBEGCS-MERQFXBCSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OC)O.Cl |
Synonyms |
S)-1-(4-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol Hydrochloride |
Origin of Product |
United States |
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